

G140: A Technical Guide to a Selective Human cGAS Inhibitor

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Compound of Interest					
Compound Name:	G140				
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For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a cornerstone of the innate immune system, tasked with detecting cytosolic double-stranded DNA (dsDNA), a key indicator of viral or bacterial infection and cellular stress.[1][2] Upon dsDNA binding, cGAS synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP), which in turn activates the STING protein. This activation initiates a signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines.[1][2] While vital for host defense, inappropriate activation of the cGAS-STING pathway by self-DNA is linked to the development of various autoimmune and inflammatory disorders. This has positioned cGAS as a significant therapeutic target.[1][2] **G140** is a potent and selective small-molecule inhibitor of human cGAS, offering a valuable tool for researchers and a promising scaffold for drug development.[2][3][4] This technical guide provides an in-depth overview of **G140**, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of the relevant biological and experimental frameworks.

Core Mechanism of Action: Competitive Inhibition

G140 functions as a competitive inhibitor of human cGAS.[1][2] It directly targets the catalytic pocket of the enzyme, the same site where the substrates ATP and GTP bind to synthesize cGAMP.[1][3][4] Although a co-crystal structure of **G140** with human cGAS is not publicly available, structural studies of its close analogs, G108 and G150, reveal that these inhibitors



occupy the ATP/GTP binding site.[4][5] By physically blocking the entry of ATP and GTP, **G140** prevents the synthesis of cGAMP, thereby halting the downstream inflammatory signaling cascade.[1][2]

Further mechanistic studies have described the inhibition as a mixed mode, being ATP-uncompetitive and GTP-competitive.[4] This suggests that **G140** binds to the cGAS-ATP complex and competes with GTP for binding to the active site.[4]

Quantitative Data

The inhibitory activity of **G140** has been characterized in both biochemical and cellular assays, demonstrating high potency and selectivity for human cGAS over its murine counterpart.

Assay Type	Target/Cell Line	Parameter	Value	Reference
Biochemical Assay	Human cGAS (h- cGAS)	IC50	14.0 nM	[6]
Biochemical Assay	Mouse cGAS (m-cGAS)	IC50	442 nM	[6]
Cellular Assay	Human THP-1 Monocytes (IFNB1 mRNA)	IC50	1.70 μΜ	[6]
Cellular Assay	Human Primary Macrophages (IFNB1 mRNA)	IC50	0.86 μΜ	[6]
Cellular Assay	Human THP-1 Monocytes	LD50 (24h)	>100 μM	[6]

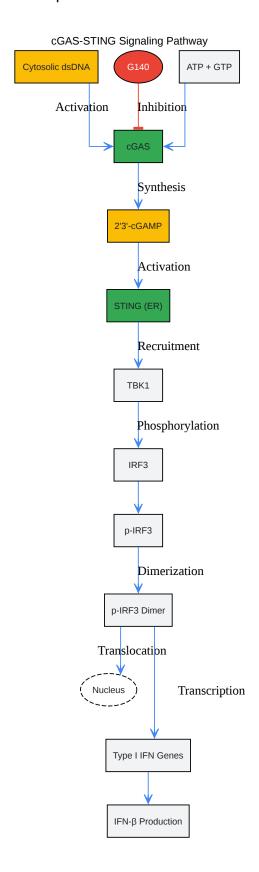
Table 1: Inhibitory Activity and Cytotoxicity of **G140**.

Signaling Pathways and Experimental Workflows

To elucidate the mechanism and guide the experimental design for evaluating **G140**, the following diagrams visualize the cGAS-STING signaling pathway, the workflow for a



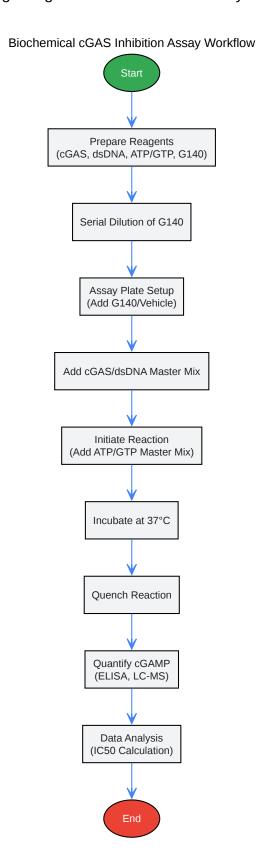
biochemical inhibition assay, and the process for a cellular inhibition assay.



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Caption: The cGAS-STING signaling cascade and the inhibitory action of G140.



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Caption: Workflow for determining the biochemical IC50 of G140.

Cellular cGAS Inhibition Assay Workflow Start Seed THP-1 Cells Pre-treat with G140 Stimulate with dsDNA (Transfection) **Incubate Cells** Lyse Cells & Extract RNA qRT-PCR for IFNB1 mRNA Data Analysis (Cellular IC50 Calculation) End

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Caption: Workflow for determining the cellular efficacy of G140.

Experimental Protocols Biochemical cGAS Enzymatic Activity Assay

This in vitro assay directly measures the ability of **G140** to inhibit cGAS-mediated cGAMP synthesis.

Objective: To determine the IC50 value of **G140** against recombinant human cGAS protein.

Materials:

- Recombinant Human cGAS (full-length, purified)
- **G140** (stock solution in DMSO)
- dsDNA (e.g., Herring Testes DNA)
- ATP and GTP (stock solutions)
- Assay Buffer: 40 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT
- Stop Solution: 0.5 M EDTA
- Detection Reagents (e.g., cGAMP ELISA kit)
- Assay Plates (96- or 384-well)
- DMSO

Procedure:

- Preparation of Reagents:
 - Prepare a serial dilution of G140 in DMSO and then dilute further in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells (≤1%).
 - Thaw recombinant human cGAS, dsDNA, ATP, and GTP on ice.



- Prepare a master mix of cGAS and dsDNA in Assay Buffer.
- Prepare a master mix of ATP and GTP in Assay Buffer.
- Assay Plate Setup:
 - Add the serially diluted G140 or vehicle control (DMSO in Assay Buffer) to the wells of the assay plate.
 - Add the cGAS/dsDNA master mix to each well. Include control wells: No Enzyme, No Inhibitor (100% activity), and No DNA.
- · Enzymatic Reaction:
 - \circ Initiate the reaction by adding the ATP/GTP master mix to all wells. Final concentrations can be optimized but a starting point is: 10-50 nM cGAS, 5-10 ng/ μ L dsDNA, 100 μ M ATP, and 100 μ M GTP.
 - Mix gently and incubate the plate at 37°C for 30-90 minutes.
- · Reaction Quenching:
 - Stop the reaction by adding the Stop Solution.
- cGAMP Quantification:
 - Quantify the amount of 2'3'-cGAMP produced using a validated method such as a competitive ELISA, following the manufacturer's instructions.
- Data Analysis:
 - Subtract the background signal (No Enzyme Control) from all readings.
 - Normalize the data to the No Inhibitor Control.
 - Plot the normalized cGAMP production against the logarithm of the G140 concentration and fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.



Cellular dsDNA-Induced Interferon Assay

This cell-based assay validates the inhibitor's activity in a biological context.

Objective: To determine the cellular IC50 of **G140** by measuring the inhibition of dsDNA-induced interferon gene expression in human THP-1 monocytes.

Materials:

- THP-1 monocytes
- Cell culture medium (e.g., RPMI 1640 with 10% FBS)
- **G140** (stock solution in DMSO)
- dsDNA (e.g., Herring Testes DNA)
- Transfection reagent (e.g., Lipofectamine)
- Opti-MEM
- · RNA extraction kit
- cDNA synthesis kit
- qPCR reagents (including primers for IFNB1 and a housekeeping gene)

Procedure:

- Cell Seeding:
 - Seed THP-1 cells in a 96-well plate at an appropriate density.
- G140 Treatment:
 - Prepare serial dilutions of G140 in culture medium.
 - Add the desired concentrations of G140 to the cells and incubate for 1 hour at 37°C.
 Include a DMSO vehicle control.



dsDNA Transfection:

- In separate tubes, dilute dsDNA and the transfection reagent in Opti-MEM according to the manufacturer's instructions.
- Combine the diluted DNA and transfection reagent and incubate for 20 minutes at room temperature to form complexes.
- \circ Add the DNA-transfection reagent complexes to the cells (a final concentration of 1 μ g/mL dsDNA is a common starting point).

Incubation:

- Incubate the plate for 4-6 hours at 37°C.
- RNA Extraction and qRT-PCR:
 - Lyse the cells and extract total RNA using a commercial kit.
 - Synthesize cDNA from the extracted RNA.
 - Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of IFNB1 and a housekeeping gene for normalization.

Data Analysis:

- Calculate the relative IFNB1 mRNA expression for each condition, normalized to the housekeeping gene and the vehicle-treated, dsDNA-stimulated control.
- Plot the percentage of inhibition against the logarithm of the G140 concentration and fit the data to a dose-response curve to determine the cellular IC50 value.

Selectivity and Off-Target Effects

A critical feature of **G140** is its high selectivity for cGAS.[1][2] Studies have shown that **G140** effectively blocks IFN-β production induced by dsDNA (a cGAS ligand) but does not inhibit signaling triggered by cGAMP (a direct STING agonist) or hairpin RNA (a RIG-I ligand).[1][2] This demonstrates that **G140** acts specifically on cGAS and does not interfere with downstream



components of the pathway like STING or parallel innate immune signaling pathways.[1][2] Furthermore, **G140** has shown no inhibitory activity against unrelated ATP-converting enzymes like soluble adenylyl cyclase.[7]

Conclusion

G140 is a well-characterized, potent, and selective inhibitor of human cGAS. Its mechanism of action, centered on the competitive inhibition of the cGAS catalytic site, is supported by robust biochemical and cellular data. The detailed protocols and quantitative data presented in this guide highlight its utility as a chemical probe for investigating the role of cGAS in health and disease. For professionals in drug development, **G140** represents a promising foundation for the creation of novel therapeutics targeting a range of autoimmune and inflammatory conditions.

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